Neopterin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路と反応条件: ネオプテリンは、グアノシン三リン酸(GTP)から2段階の過程で合成されます。最初の段階では、GTPシクロヒドロラーゼと呼ばれる酵素がリボース基を開環します。 その後、ホスファターゼによって触媒されるリン酸エステル基の加水分解が行われます .

工業生産方法: ネオプテリンの工業生産は、酵素結合免疫吸着測定法(ELISA)、高速液体クロマトグラフィー(HPLC)、またはラジオイムノアッセイなどの方法を使用して、生物学的体液から化合物を単離することによって行われます . これらの方法は、血清、脳脊髄液、尿など、さまざまなサンプル中のネオプテリンの検出と定量のために最適化されています .

化学反応の分析

反応の種類: ネオプテリンは、酸化や還元など、いくつかの種類の化学反応を起こします。 ネオプテリンは、インターフェロン-γ活性化巨噬細胞によって生成される強力な抗酸化物質である7,8-ジヒドロネオプテリンの酸化生成物です .

一般的な試薬と条件: 7,8-ジヒドロネオプテリンからネオプテリンへの酸化は、活性化巨噬細胞を酸化ストレスから保護するフリーラジカルによって促進されます . 反応条件は通常、酸化剤の存在と、トコフェロール、アスコルビン酸、尿酸、アポリポタンパク質、血清アルブミンなどの保護的な血漿抗酸化物質の不在を伴います .

主な生成物: 7,8-ジヒドロネオプテリンの酸化から生成される主な生成物は、ネオプテリンそのものです . 酸化剤によっては、ジヒドロキサンクトプテリンも生成される可能性があります .

科学的研究の応用

ネオプテリンは、さまざまな分野において、広範囲にわたる科学研究の応用範囲を持っています。

化学: 化学では、ネオプテリンは、細胞性免疫システムの活性化とそれに伴う酸化ストレスを研究するためのバイオマーカーとして使用されています .

生物学: 生物学的研究では、ネオプテリンは巨噬細胞の活性化の指標として役立ち、ウイルス感染症や細菌感染症など、さまざまな疾患における免疫応答を研究するために使用されます .

医学: 医学では、ネオプテリンは、自己免疫疾患、心臓血管疾患、神経変性疾患、悪性腫瘍など、さまざまな病状の診断および予後マーカーとして使用されます . ネオプテリンの値が高いことは、活性酸素種の生成量の増加と関連しており、免疫システムによって引き起こされる酸化ストレスの程度を監視するために使用できます .

産業: 産業分野では、ネオプテリンは、疾患の迅速な診断のためのバイオセンサーの開発に使用されています . ネオプテリンに対する特異的な抗体の生産により、ネオプテリン検出をマルチアナライトバイオチップ検出システムに統合することができます .

作用機序

ネオプテリンは、細胞性免疫活性化のバイオマーカーとしての役割を通じて、その効果を発揮します。 ネオプテリンは、Tヘルパー細胞1型免疫応答の特徴であるインターフェロン-γによって刺激されると巨噬細胞によって合成されます . ネオプテリンの産生は、活性酸素種の生成量の増加と関連しており、活性酸素種は、環境条件に応じて、プロオキシダントと抗酸化物質の両方として作用する可能性があります . ネオプテリンとその不安定な姉妹化合物である7,8-ジヒドロネオプテリンは、過酸化水素などの酸化性化学物質と干渉し、酸化能力を高めます .

類似化合物との比較

ネオプテリンは、いくつかの類似化合物を含むプテリジンファミリーの一部です。

類似化合物:

ビオプテリン: 芳香族アミノ酸のヒドロキシル化に関与する補酵素です。

ジヒドロビオプテリン: 神経伝達物質の合成における補因子として働く、ビオプテリンの還元形です。

キサンクトプテリン: 特定のチョウの翅や哺乳類の尿中に見られる黄色い色素です。

ユニークさ: ネオプテリンは、細胞性免疫活性化のバイオマーカーとしての役割と、酸化ストレスとの関連性により、プテリジン類の中でユニークです . 他のプテリジン類とは異なり、ネオプテリンは、インターフェロン-γ刺激に応答して巨噬細胞によって特異的に合成されるため、免疫システムの活性化の貴重な指標となります .

特性

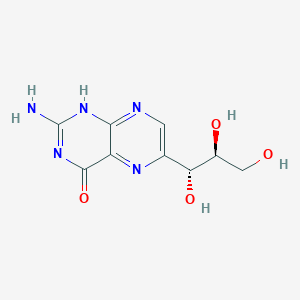

CAS番号 |

2009-64-5 |

|---|---|

分子式 |

C9H11N5O4 |

分子量 |

258.18 g/mol |

IUPAC名 |

2-amino-6-[(1S,2R)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one |

InChI |

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1/i1+1,2+1,3+1,4+1,6+1 |

InChIキー |

BMQYVXCPAOLZOK-NNFFBITRSA-N |

SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |

異性体SMILES |

[13CH]1=[13C](N=C2C(=O)NC(=NC2=N1)N)[13C@@H]([13C@@H]([13CH2]O)O)O |

正規SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |

外観 |

Solid powder |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。